Product packaging for [2,2'-Biindan]-1,1',3,3'-tetrone(Cat. No.:CAS No. 6940-95-0)

[2,2'-Biindan]-1,1',3,3'-tetrone

Cat. No.: B11833447
CAS No.: 6940-95-0
M. Wt: 290.3 g/mol
InChI Key: LRFYPSGRUORTIS-UHFFFAOYSA-N
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Description

[2,2'-Biindan]-1,1',3,3'-tetrone is a complex organic molecule characterized by two indane ring systems linked at the 2-position. Each indane unit contains two ketone functional groups, making it a tetraketone. Its rigid, dimeric structure and multiple reactive sites make it a subject of interest for advanced organic synthesis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O4 B11833447 [2,2'-Biindan]-1,1',3,3'-tetrone CAS No. 6940-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6940-95-0

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

2-(1,3-dioxoinden-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18(14)22/h1-8,13-14H

InChI Key

LRFYPSGRUORTIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthetic Methodologies and Elucidation of Reaction Mechanisms

Primary Synthetic Routes to the [2,2'-Biindan]-1,1',3,3'-tetrone Scaffold

The principal synthetic strategy for accessing the this compound framework involves the condensation of readily available precursors.

A key method for the synthesis of a direct precursor to this compound is the condensation reaction between indan-1,3-dione and ninhydrin (B49086). This reaction, typically carried out in a solvent such as acetic acid at room temperature, yields 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone in moderate yields, generally ranging from 40% to 60%. acs.orgvaia.com This intermediate serves as a stable and accessible entry point to the chemistry of the biindan scaffold. The reaction is a nucleophilic addition of the enolate of indan-1,3-dione to one of the carbonyl groups of ninhydrin.

ReactantsConditionsProductYield
Indan-1,3-dione, NinhydrinAcetic acid, Room temperature2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone40-60%

Table 1: Synthesis of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone

Acid-Catalyzed Condensation Reactions of this compound

The this compound system, particularly its 2-hydroxy precursor, exhibits notable reactivity under acidic conditions, participating in condensation reactions with a variety of nucleophiles. These transformations are driven by the electrophilic activation of the molecule.

The reactivity of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone in acidic media is predicated on the generation of a highly electrophilic intermediate.

In an acidic environment, the hydroxyl group of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone undergoes protonation. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequent elimination of a water molecule is a facile process that leads to the formation of a reactive intermediate. This initial step is a classic example of acid catalysis, where the acid promotes the reaction by making a functional group more susceptible to departure.

The elimination of water from the protonated 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone generates a highly reactive, electron-deficient species. This intermediate can be described as a carbocation stabilized by the adjacent carbonyl groups. This species is a potent electrophile, readily attacked by a range of nucleophiles. The formation of this electron-deficient olefin is a key step that unlocks the subsequent condensation reactions.

The electrophilic intermediate generated from 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone readily undergoes condensation with enolic substrates. Compounds such as acetylacetone, ethyl acetoacetate (B1235776), and methyl acetoacetate serve as effective nucleophiles in this context. The reaction proceeds through the attack of the enol or enolate form of the substrate on the carbocationic center of the activated biindan species. Interestingly, the resulting adducts often exist preferentially in a stable intramolecular hemi-ketal form, a structural feature that has been confirmed by X-ray diffraction studies.

Enolic SubstrateProduct Structure
AcetylacetoneAdduct exists in hemi-ketal form
Ethyl acetoacetateAdduct exists in hemi-ketal form
Methyl acetoacetateAdduct exists in hemi-ketal form

Table 2: Reaction of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone with Enolic Substrates

In some cases, under acidic conditions, the 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone can also undergo a self-condensation or dimerization reaction, leading to the formation of a complex cage-like adduct. This further highlights the high reactivity of the in situ generated electrophilic intermediate.

Reactions with Aromatic and Methoxyaromatic Systems

While specific studies on the arylation of this compound in superacidic mediums are not extensively documented, the behavior of similar α-keto compounds in superacids suggests a probable reaction pathway. Superacids, such as triflic acid (CF₃SO₃H), are known to protonate carbonyl groups, significantly enhancing their electrophilicity. iitg.ac.in This activation would make the biindan tetrone susceptible to attack by even weakly nucleophilic aromatic systems in a Friedel-Crafts-type reaction.

The proposed mechanism would involve the protonation of one of the carbonyl groups of the biindan tetrone by the superacid, generating a highly reactive dicationic superelectrophile. This species could then undergo electrophilic aromatic substitution with aromatic compounds like benzene (B151609) or toluene, leading to the formation of a C-C bond and the corresponding arylated derivative. The high acidity of the medium would facilitate the reaction by stabilizing the carbocation intermediates.

The reaction of the hydrated form of this compound with certain aromatic compounds, particularly para- and meta-substituted phenols, in an acidic medium can lead to the formation of spiro-indeno[3,2-b]chromenes. While not a direct rearrangement of the parent molecule itself, this transformation involves a significant structural reorganization leading to a class of compounds related to isobenzofuranones. The reaction proceeds through an initial condensation of the phenol (B47542) with the biindan tetrone, followed by an intramolecular cyclization and dehydration, resulting in the formation of the spirocyclic chromene system.

By analogy with the closely related compound ninhydrin, it is plausible that under specific conditions, this compound could undergo rearrangements to form derivatives of isobenzofuranone. For instance, the synthesis of spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives from ninhydrin suggests that the indane-1,3-dione moiety can serve as a precursor to the isobenzofuranone core through condensation and subsequent oxidative cleavage. rsc.org

Condensation with Hydroxycoumarin Derivatives

The condensation of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone with 3- and 4-hydroxycoumarin (B602359) derivatives occurs smoothly in an acidic medium. This reaction results in the formation of 2-substituted-2,2'-biindan-1,1',3,3'-tetrones in high yields. The acidic environment facilitates the formation of a reactive electrophile from the biindan tetrone, which is then attacked by the electron-rich hydroxycoumarin.

The general mechanism for the condensation of 4-hydroxycoumarin with carbonyl compounds involves an initial Knoevenagel or aldol-type condensation, followed by a Michael addition and subsequent cyclization. In the case of this compound, the reaction likely proceeds through the formation of a C-C bond between the C-2 of the biindan system and the nucleophilic carbon of the hydroxycoumarin, followed by dehydration. This reaction provides a versatile route to complex heterocyclic systems incorporating both the biindan and coumarin (B35378) scaffolds.

Table 2: Products of Condensation of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone with Hydroxycoumarins

Hydroxycoumarin Reactant Product Type
3-Hydroxycoumarin 2-Substituted-2,2'-biindan-1,1',3,3'-tetrone
4-Hydroxycoumarin 2-Substituted-2,2'-biindan-1,1',3,3'-tetrone

Nucleophilic Functionalization and Derivatization Strategies

The electrophilic nature of the carbonyl carbons in this compound makes it a prime candidate for a variety of nucleophilic functionalization and derivatization strategies. These reactions allow for the introduction of a wide range of functional groups, leading to a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Common derivatization strategies for carbonyl compounds that can be applied to this compound include:

Reaction with Amines and Hydrazines: The carbonyl groups can react with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These reactions are often catalyzed by acid and are fundamental in the synthesis of nitrogen-containing heterocyclic compounds.

Knoevenagel Condensation: The active methylene (B1212753) protons of the indane rings can participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a base. This leads to the formation of new C-C double bonds and provides a route to highly conjugated systems.

Wittig Reaction: The carbonyl groups can be converted to alkenes via the Wittig reaction, using phosphorus ylides. This allows for the introduction of a variety of substituted vinyl groups.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl groups results in the formation of tertiary alcohols after acidic workup. This is a powerful method for creating new C-C bonds and introducing alkyl or aryl substituents.

These derivatization strategies highlight the versatility of this compound as a building block in organic synthesis, enabling the construction of a wide array of complex molecules.

Table 3: Potential Nucleophilic Functionalization Reactions of this compound

Reagent Type Functional Group Targeted Resulting Product Type
Primary Amines (R-NH₂) Carbonyl groups Schiff Bases (Imines)
Hydrazines (R-NHNH₂) Carbonyl groups Hydrazones
Active Methylene Compounds α-protons Knoevenagel adducts
Phosphorus Ylides (Wittig reagents) Carbonyl groups Alkenes
Organometallic Reagents (e.g., Grignard) Carbonyl groups Tertiary Alcohols

Condensation with Active Methylene Nucleophiles

The condensation of 2-hydroxy-2,2′-biindan-1,1′,3,3′-tetrone with various enolic compounds, which are a class of active methylene nucleophiles, has been explored. researchgate.netegyankosh.ac.inrsc.org Active methylene compounds are characterized by a CH2 group positioned between two electron-withdrawing groups, making the methylene protons acidic and susceptible to removal by a base. egyankosh.ac.in

In an acidic medium, 2-hydroxy-2,2′-biindan-1,1′,3,3′-tetrone (1) undergoes condensation with active methylene compounds such as acetylacetone, ethyl acetoacetate, and methyl acetoacetate. researchgate.net This reaction is proposed to proceed through the formation of an electron-deficient olefin intermediate (2a), generated under dehydrating conditions. researchgate.net The nucleophilic attack of the enol form of the active methylene compound on this intermediate leads to the formation of adducts. X-ray diffraction studies have confirmed that these adducts preferentially exist in the hemi-ketal form. researchgate.net

Interestingly, under acidic conditions, 2-hydroxy-2,2′-biindan-1,1′,3,3′-tetrone can also undergo a self-condensation or dimerization to yield a cage-like adduct featuring both ketal and hemi-ketal linkages. researchgate.net

A variety of catalysts and reaction conditions have been employed for the condensation of 1,3-indandione (B147059), a related active methylene compound, with other substrates. egyankosh.ac.innih.gov These include refluxing in glacial acetic acid with piperidine, microwave irradiation in acetic anhydride (B1165640), or simply performing the reaction in ethanol (B145695) at room temperature. egyankosh.ac.innih.gov These varied conditions highlight the versatility of active methylene compounds in condensation reactions.

Table 1: Condensation Reactions of 2-Hydroxy-2,2'-biindan-1,1',3,3'-tetrone with Active Methylene Nucleophiles

Active Methylene NucleophileReaction ConditionsProduct Form
AcetylacetoneAcid mediumHemiketal adduct
Ethyl acetoacetateAcid mediumHemiketal adduct
Methyl acetoacetateAcid mediumHemiketal adduct
Self-condensationAcid mediumCage-like dimeric adduct

Nucleophilic Ring-Opening and Cyclocondensation Reactions

The core structure of this compound is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent cyclocondensation reactions, providing a pathway to diverse heterocyclic systems. documentsdelivered.comchempedia.infonih.gov

The reaction of this compound and its derivatives with hydrazine (B178648) hydrate (B1144303) is a key method for the synthesis of phthalazinone analogues. bu.edu.egnih.govekb.eglongdom.orgosf.io Phthalazinones are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. osf.io

The synthesis of phthalazinones often involves the reaction of hydrazine derivatives with precursors like o-acylbenzoic acids, phthalic anhydrides, or phthalimides. bu.edu.egnih.govlongdom.org In a typical reaction, the hydrazine molecule acts as a nucleophile, attacking a carbonyl group in the starting material. This is followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring system. bu.edu.eg The reaction can be carried out in various solvents, including ethanol or pyridine, and may be heated to drive the reaction to completion. bu.edu.egnih.gov The specific phthalazinone derivative obtained can be controlled by the choice of the starting material and the substituted hydrazine. nih.gov

For instance, the reaction of 2-acetyl benzoic acid with hydrazine hydrate or methyl hydrazine in refluxing ethanol yields the corresponding 4-methyl-substituted phthalazinones in high yields. nih.gov Similarly, o-acylbenzoic acid derivatives react with various hydrazine derivatives in boiling butanol or ethanol to form 2-substituted phthalazinones. nih.gov

Table 2: Synthesis of Phthalazinone Derivatives

Starting MaterialReagentProductReference
2-Acetyl benzoic acidHydrazine hydrate4-Methylphthalazinone nih.gov
2-Acetyl benzoic acidMethyl hydrazine2,4-Dimethylphthalazinone nih.gov
o-Acylbenzoic acid derivativesHydrazine derivatives2-Substituted phthalazinones nih.gov
Phthalic anhydrideHydrazine hydratePhthalazin-1,4-dione longdom.org

Construction of Spiro-Fused Heterocyclic Systems

The synthesis of spiro-fused heterocyclic systems represents an important area of organic chemistry, as these complex three-dimensional structures are often found in natural products and biologically active molecules. dntb.gov.uanih.govnih.govnih.govnih.gov Spiro compounds feature two rings connected by a single common atom.

The reaction of 1,3-indandione derivatives can lead to the formation of spiro compounds. For example, the condensation of 1,2'-biindenylidene-3,1',3'-trione (bindone), a derivative of 1,3-indandione, with 3-formylchromones in acetic anhydride with potassium acetate (B1210297) as a catalyst yields spiro(1',3'-indanedion)-indeno[3,2-b]chromenes, although often in low yields, which may be attributed to steric hindrance. nih.gov

Benzofuran and isobenzofuran (B1246724) derivatives are significant heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. nih.govbeilstein-journals.orgresearchgate.netrsc.orgrsc.org The synthesis of these structures can be achieved through various cyclization strategies.

While direct derivatization of this compound to these specific core structures is not extensively detailed, related methodologies provide insight into potential synthetic pathways. For example, the synthesis of 3-substituted benzofurans can be accomplished through radical coupling reactions of 2-iodophenyl allenyl ethers with heteroatomic compounds. nih.gov Another approach involves the DBU-promoted intramolecular annulation of ortho oxyether aroylformates. researchgate.net

Isobenzofurans, which are highly reactive dienes, are often generated in situ and trapped with a dienophile in a Diels-Alder reaction to construct polycyclic aromatic systems. beilstein-journals.org A reliable method for synthesizing the parent isobenzofuran involves the 1,4-elimination from 1-methoxy-1,3-dihydroisobenzofuran. beilstein-journals.org

Exploration of Coordination Chemistry: Interaction with Metal Ions

The field of coordination chemistry investigates the interaction of metal ions with ligands, which are molecules or ions that donate electrons to the metal center. uzh.chcardiff.ac.uktcd.iemdpi.comuci.edu The resulting coordination complexes exhibit a wide range of geometries, electronic properties, and reactivities.

While the specific coordination chemistry of this compound has not been extensively reported, the presence of multiple carbonyl groups suggests its potential to act as a ligand for various metal ions. The oxygen atoms of the carbonyl groups possess lone pairs of electrons that can be donated to a metal center, forming a coordination bond.

The coordination of ligands containing carbonyl groups is a well-established area of inorganic chemistry. For example, hydrazone ligands, which can be synthesized from precursors containing carbonyl groups, are known to form stable complexes with a variety of transition metals, including iron(II) and zinc(II). uzh.ch The coordination mode of these ligands can vary, and they can bind to the metal in their neutral or deprotonated forms. uzh.ch The geometry of the resulting metal complex is influenced by factors such as the nature of the metal ion and the ligand's structure. cardiff.ac.uk

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of available scientific literature reveals a significant gap in the detailed structural and spectroscopic analysis of the chemical compound this compound. Despite extensive searches for research focused on this specific ninhydrin dimer, no dedicated studies providing the requisite data for a thorough examination of its advanced spectroscopic and structural properties could be located.

This compound is understood to be a product of the self-condensation of ninhydrin, a compound widely used in analytical chemistry for the detection of amines and amino acids. While the chemistry of ninhydrin and its reactions with various substrates are well-documented, specific research detailing the isolation and in-depth characterization of its dimeric form, as outlined in the requested article structure, is not present in the public domain.

The intended article was to be structured around a detailed outline, including advanced spectroscopic and structural elucidation techniques. This would have encompassed a thorough discussion of its solid-state and solution-state structure. However, the foundational experimental data necessary to populate these sections are not available in published research.

Specifically, the following information, which was central to the proposed article, could not be found:

X-ray Crystallography Data: No crystallographic studies of this compound are publicly accessible. This prevents any definitive determination of its solid-state structure, including the confirmation of intramolecular hemiketal and intermolecular ketal linkages, or a precise analysis of its adduct geometries and conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Detailed ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) analyses specific to this compound have not been published. Consequently, a characterization of its proton environments, an assessment of its carbon skeleton connectivity and electronic environment, and the assignment of its complex structure through two-dimensional techniques are not possible.

Without access to primary research data from X-ray crystallography and NMR spectroscopy, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The creation of the specified data tables is also unachievable.

Therefore, due to the absence of the necessary scientific data in the public domain, it is not possible to produce the detailed and informative article on this compound as requested. Further research and publication by the scientific community would be required to enable such an analysis.

Advanced Spectroscopic and Structural Elucidation Techniques

Auxiliary Spectroscopic Methods

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum, or "molecular fingerprint," is obtained. For [2,2'-Biindan]-1,1',3,3'-tetrone, the IR spectrum would be expected to exhibit distinct peaks corresponding to its key structural features.

The primary functional groups of interest in this molecule are the carbonyl (C=O) groups of the indan-1,3-dione moieties and the various carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the aromatic and aliphatic portions of the structure.

Expected Characteristic IR Absorption Bands:

A hypothetical data table for the expected IR absorptions of this compound is presented below. The exact positions of these bands would need to be confirmed through experimental analysis.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Symmetric and Asymmetric Stretching1700 - 1780
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry would be employed to confirm its exact molecular mass, which is calculated to be 318.05 g/mol based on its molecular formula, C₁₈H₈O₄.

The fragmentation analysis would involve bombarding the molecule with electrons, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.

Anticipated Fragmentation Pathways:

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) of this compound would likely undergo a series of fragmentation events. A plausible fragmentation pattern would involve the cleavage of the bond connecting the two indan (B1671822) units, leading to the formation of a monomeric indan-1,3-dione radical cation or related fragment ions. The subsequent loss of carbonyl groups (as CO) is also a common fragmentation pathway for such compounds.

A hypothetical table of major expected fragments is provided below. The relative abundance of these fragments would be determined experimentally.

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
318[C₁₈H₈O₄]⁺Molecular Ion
159[C₉H₄O₂]⁺Cleavage of the central C-C bond
131[C₈H₄O]⁺Loss of CO from the m/z 159 fragment
103[C₇H₄]⁺Loss of CO from the m/z 131 fragment

The detailed analysis of the mass spectrum would be crucial for confirming the dimeric nature of the compound and for understanding the stability of its various substructures.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Mechanistic Insights and Properties Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine chemical phenomena at the molecular level. These calculations can predict a wide array of molecular properties and have been instrumental in understanding the behavior of [2,2'-Biindan]-1,1',3,3'-tetrone and its related structures.

Investigation of Reaction Pathways, Intermediates, and Transition State Structures

A significant application of quantum chemical calculations is the detailed exploration of reaction mechanisms. By mapping out potential energy surfaces, researchers can identify stable intermediates and the transition states that connect them, providing a comprehensive picture of how a reaction proceeds.

For instance, computational methods have been developed to trace reaction paths in reverse, starting from a target product to identify potential reactants. This involves automated reaction path searches that can uncover numerous stable structures and the pathways that link them. For example, in studies of complex reactions, thousands of stable structures and reaction paths can be identified, forming a complex reaction path network. The analysis of these networks allows for the identification of the most feasible reaction pathways.

One specific example is the synthesis of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione derivatives, which involves the addition reaction of indan-1,3-dione to ninhydrin (B49086). Quantum chemical calculations can be employed to investigate the mechanism of this key step, elucidating the transition state structures and the energetics of the reaction pathway.

Analysis of Electronic Structure and Energy Data in Relation to Molecular Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations provide valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding charge transfer and chemical reactions.

Density Functional Theory (DFT) is a widely used method for these calculations. For derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione, DFT calculations have been used to optimize the molecular geometry and analyze the electronic structure. The optimized structure of one such derivative was found to have C₂h symmetry, with specific O–H bond lengths and O⋯O distances. The HOMO, LUMO, and LUMO+1 orbitals and their corresponding energy levels can be calculated to understand the molecule's electronic behavior.

The reactivity of molecules can also be assessed by examining the global electron density transfer (GEDT) during a reaction. Reactions with GEDT values greater than 0.2 electrons are considered to have a polar character, which influences their kinetics and selectivity.

Computational Validation of Structural Preferences (e.g., Intramolecular Hemiketal Formation via AM1 Calculations)

Certain molecules, including derivatives of this compound, can exist in different structural forms, such as tautomers or conformers. Computational methods can be used to determine the relative stabilities of these forms and predict the most likely structure.

A relevant phenomenon is the formation of intramolecular hemiketals. This occurs when a molecule contains both a ketone and an alcohol functional group, which can react to form a cyclic hemiketal. The equilibrium for this reaction often favors the formation of five- or six-membered rings. While general hemiacetal and hemiketal formation is reversible and may favor the starting materials, the formation of these stable cyclic structures is often favored. In aqueous solutions, many sugars exist predominantly in their cyclic hemiacetal or hemiketal forms.

Although specific AM1 calculations for intramolecular hemiketal formation in this compound were not found in the provided search results, this computational method is a viable approach for such investigations. The stability of different tautomeric forms of related compounds, such as 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, has been studied using quantum chemical calculations, which can shed light on the interplay between different structural possibilities.

Studies on Charge Transport Properties of this compound Derivatives

Derivatives of this compound have shown potential as organic semiconductors, making the study of their charge transport properties a key area of research. Computational methods are crucial for predicting and understanding how molecular structure influences charge mobility.

Quantum chemical calculations can be used to assess the effects of tautomerization on charge transport in the solid state. By calculating the transfer integrals between pairs of molecules in different tautomeric states, researchers can understand how these structural changes impact charge mobility. For instance, a monoalkylated derivative of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione with a lamellar packing structure has demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹.

The ionization energies and electron affinities of these materials can also be calculated, which are important parameters for their application in electronic devices. The structure of the molecule, including the nature of its substituent groups, can have a significant impact on its charge transport properties. For example, derivatives with linear alkyl chains have been found to exhibit higher mobility compared to those with branched chains, which can disrupt molecular packing.

Derivative Hole Mobility (μh) Ionization Energy (IE) Electron Affinity (EA)
Derivative 3a3.62 × 10⁻⁶ cm² V⁻¹ s⁻¹-5.38 eV-4.11 eV
Derivative 3b1.07 × 10⁻² cm² V⁻¹ s⁻¹-5.34 eV-4.09 eV
Derivative 3c1.21 × 10⁻³ cm² V⁻¹ s⁻¹-5.40 eV-4.15 eV

This table presents data on the charge transport properties of dicyanomethylene-functionalised violanthrone (B7798473) derivatives, which serve as an example of how such properties are studied in organic semiconductors.

Comparative Studies Between Experimentally Determined and Computationally Predicted Geometrical Parameters

A crucial aspect of validating computational models is comparing the predicted molecular geometries with experimental data, typically obtained from X-ray crystallography. This comparison helps to assess the accuracy of the computational methods and provides confidence in their predictive power.

For example, the optimized structure of a 3,3′-dihydroxy-1,1′-dione derivative calculated using DFT can be compared to its crystal structure. Parameters such as bond lengths, bond angles, and dihedral angles from the calculation can be systematically compared with the experimental values. This comparison is essential for ensuring that the computational model accurately represents the real-world molecule, which is a prerequisite for making reliable predictions about its properties and behavior.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure and energetics of molecules, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecular systems over time.

Molecular dynamics (MD) simulations track the movement of atoms in a molecule or a system of molecules over time by solving Newton's equations of motion. These simulations can be used to study a wide range of phenomena, from large conformational changes in proteins to the behavior of molecules in solution.

In the context of this compound and its derivatives, MD simulations could be used to:

Investigate the conformational flexibility of the molecule and its derivatives.

Study the interactions between molecules in the solid state to understand crystal packing and its effect on charge transport.

Simulate the behavior of these molecules at interfaces, which is relevant for their application in electronic devices.

Coarse-grained (CG) molecular dynamics is a technique that simplifies the system by grouping atoms into larger "beads," allowing for the simulation of larger systems over longer timescales. This approach would be particularly useful for studying the bulk properties of materials based on this compound derivatives.

Computational Method Application
Quantum Chemical CalculationsPrediction of reaction pathways, electronic structure, and molecular properties.
Density Functional Theory (DFT)Optimization of molecular geometry and analysis of electronic orbitals (HOMO, LUMO).
AM1 CalculationsValidation of structural preferences like intramolecular hemiketal formation.
Molecular Dynamics (MD)Simulation of the dynamic behavior and conformational changes of molecules over time.
Coarse-Grained (CG) MDSimulation of large molecular systems to study bulk material properties.

This table summarizes the various computational and theoretical approaches and their primary applications in the study of complex organic molecules.

Conformational Space Exploration and Stability Analysis of this compound and its Derivatives

A comprehensive understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their chemical reactivity and physical properties. Computational and theoretical chemistry offer powerful tools to explore the conformational landscape of these molecules and to assess the relative stability of their different spatial arrangements. While specific experimental or extensive computational studies on the conformational analysis of this compound are not prominently available in the reviewed literature, the established principles of computational chemistry allow for a robust theoretical framework to predict its behavior.

The primary source of conformational isomerism in this compound arises from the rotation around the central C2-C2' single bond that links the two indan-1,1',3,3'-tetrone units. This rotation gives rise to different conformers, primarily distinguished by the dihedral angle between the two planar indan (B1671822) systems. The two most significant conformers are the anti and gauche forms.

A systematic exploration of the conformational space would typically commence with molecular mechanics (MM) calculations. These methods provide a computationally efficient way to scan the potential energy surface as a function of the key dihedral angle. This initial screening helps to identify all possible low-energy conformers.

Following the initial identification of potential conformers, more accurate and computationally intensive quantum mechanical methods, such as Density Functional Theory (DFT), are employed to optimize the geometry and calculate the energies of these conformers. These calculations provide a more reliable picture of the relative stabilities of the different conformations.

Detailed Research Findings

In the absence of specific published research, a theoretical analysis would be expected to yield the following insights:

Identification of Stable Conformers: The analysis would pinpoint the geometries of the stable conformers. For this compound, the anti conformation, where the two indan moieties are oriented 180° away from each other, is anticipated to be a stable conformer due to the minimization of steric hindrance. Additionally, gauche conformers, with dihedral angles of approximately ±60°, would also be expected to be energy minima.

Relative Stabilities: By comparing the calculated electronic energies, and more accurately, the Gibbs free energies, the relative stabilities of the identified conformers can be determined. It is highly probable that the anti conformer would be the most stable due to reduced steric repulsion between the two bulky ring systems. The gauche conformers would likely be of slightly higher energy.

Rotational Energy Barrier: The calculations would also determine the energy barrier for the interconversion between the conformers. This is achieved by identifying the transition state structure for the rotation around the central C-C bond.

The introduction of substituents onto the indan rings would significantly alter the conformational preferences. The size, polarity, and position of the substituents would influence the relative energies of the anti and gauche conformers. For instance, bulky substituents would likely further destabilize the gauche conformers, while substituents capable of forming intramolecular hydrogen bonds might stabilize a particular gauche conformation.

Illustrative Data

The following table provides a hypothetical representation of the kind of data that would be generated from a detailed computational study on the conformational analysis of this compound. The values are illustrative and based on general principles of conformational analysis for similar molecular systems.

Conformer Dihedral Angle (approx.) Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Predicted Population at 298 K (%)
Anti180°0.000.00>95
Gauche±60°2.52.8<5

This hypothetical data suggests that at room temperature, the vast majority of this compound molecules would exist in the more stable anti conformation.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Methodologies for [2,2'-Biindan]-1,1',3,3'-tetrone and its Derivatives

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve efficiency. For this compound and its derivatives, future research will likely focus on the adoption of green chemistry principles.

Current synthetic routes can be resource-intensive. However, new approaches are emerging. For instance, a novel, mild-condition synthesis for 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives has been developed, which involves the addition reaction of 1,3-dione to ninhydrin (B49086) followed by hydrogenation. mdpi.comunife.it This method represents a step towards more sustainable practices by avoiding harsh reaction conditions.

Future research is anticipated to explore several innovative strategies:

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, significantly reducing waste. nih.govnih.gov The successful application of biocatalysis in producing 1-indanone (B140024) derivatives suggests its potential for the asymmetric synthesis of chiral this compound derivatives. mdpi.com

Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, aligns well with the principles of green chemistry. researchgate.netosti.govrsc.org Its application could lead to cleaner and more efficient syntheses of the target compound and its analogues. rsc.orgresearchgate.net

Catalytic Approaches: The development of novel catalysts, including organocatalysts, can lead to more efficient and selective reactions under milder conditions. wordpress.commdpi.com Research into catalytic systems for the synthesis of the biindan core could unlock more sustainable production methods.

Synthetic MethodologyPotential AdvantagesRelevance to this compound
Biocatalysis High selectivity, mild conditions, reduced waste nih.govnih.govAsymmetric synthesis of chiral derivatives mdpi.com
Mechanochemistry Solvent-free, reduced waste, energy efficient researchgate.netosti.govGreen synthesis of the core structure and derivatives rsc.orgresearchgate.net
Novel Catalysis Increased efficiency, higher selectivity, milder conditions wordpress.commdpi.comDevelopment of more sustainable synthetic routes

Exploration of Uncharted Reactivity Patterns and Transformation Pathways

The chemical reactivity of this compound is not yet fully explored. The strained four-membered ring and the presence of four carbonyl groups suggest a rich and complex reactivity profile waiting to be uncovered.

A notable example of its reactivity is the cleavage of 2,2'-Diphenyl-2,2'-biindan-1,1',3,3'-tetrone, which undergoes ring expansion and electron transfer processes when treated with a base. acs.org This highlights the potential for skeletal rearrangements and the formation of novel molecular frameworks.

Future investigations are expected to focus on:

Cycloaddition Reactions: The dienophilic nature of the double bond in derivatives could be exploited in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to construct complex polycyclic systems. nih.govyoutube.comyoutube.comslideshare.netnih.govyoutube.com

Ring-Opening Reactions: The strained central ring is a prime candidate for ring-opening reactions, which could be initiated by nucleophiles, electrophiles, or light, leading to the formation of functionalized linear or macrocyclic structures. nih.govdocumentsdelivered.com

Photochemical and Thermal Reactions: The response of the this compound core to light and heat is an area ripe for exploration, potentially leading to novel rearrangements and transformations.

Rational Design and Synthesis of Advanced Molecular Architectures Based on the this compound Core

The rigid and well-defined geometry of the this compound scaffold makes it an excellent building block for the construction of advanced molecular architectures with tailored properties.

Researchers have already begun to leverage this core structure. For example, derivatives of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione have been synthesized for potential applications as organic semiconductors. mdpi.comunife.it The planar structure and intramolecular hydrogen bonding in these derivatives facilitate electron delocalization, a key property for electronic materials.

Future directions in this area include:

Supramolecular Chemistry: The carbonyl groups can act as hydrogen bond acceptors, enabling the formation of self-assembled structures like cages, capsules, and polymers through non-covalent interactions.

Polymer Science: Incorporation of the rigid biindan unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties.

Dendrimers and Macrocycles: The tetrone can serve as a core or a branching unit for the synthesis of highly branched dendrimers or large macrocyclic compounds with potential applications in catalysis, drug delivery, and molecular recognition.

Interdisciplinary Applications, Including Advances in Material Science Through Tailored Derivatives

The unique structural and electronic properties of this compound and its derivatives open up possibilities for a wide range of interdisciplinary applications.

The most promising area to date is in materials science , particularly in the field of organic electronics . The development of organic semiconductors based on 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives demonstrates the potential of this class of compounds in fabricating electronic devices such as organic field-effect transistors (OFETs). mdpi.comunife.it

Beyond materials science, other potential applications are emerging:

Medicinal Chemistry: While not extensively studied for the parent compound, related indanone and spiro-lactone structures have shown biological activity. nih.gov This suggests that derivatives of this compound could be explored as potential therapeutic agents.

Sensor Technology: The electron-deficient nature of the core could be utilized in the design of chemical sensors. Interaction with electron-rich analytes could lead to a detectable change in optical or electronic properties.

Application AreaPotential UseKey Properties
Material Science Organic semiconductors, polymersRigidity, electron-accepting nature, planarity in derivatives mdpi.comunife.it
Medicinal Chemistry Therapeutic agentsBiologically active scaffold (in related compounds) nih.gov
Sensor Technology Chemical sensorsElectron-deficient core, potential for analyte interaction

Continuous Refinement of Computational Models for Enhanced Predictive Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and material characteristics. For this compound, the continuous refinement of computational models will be crucial for accelerating research and development.

Current computational studies on related systems often employ Density Functional Theory (DFT) to investigate reaction mechanisms and electronic properties. nih.govresearchgate.netnih.gov Molecular dynamics (MD) simulations are also used to study the dynamic behavior of molecular systems. nih.govbeilstein-journals.orgrsc.orgrug.nl

The future of computational research in this area will likely involve:

Development of Accurate Force Fields: The creation of specific and highly accurate force fields for this compound and its derivatives will enable more reliable and longer-timescale MD simulations to study their behavior in different environments. nih.govrug.nl

Machine Learning and AI: The application of machine learning algorithms can help in predicting the properties of new derivatives, screening for potential applications, and even in designing novel synthetic routes. spectroscopyonline.comnih.gov

Multi-scale Modeling: Combining different computational techniques (e.g., quantum mechanics, molecular mechanics, and coarse-graining) will allow for the study of complex systems and processes, from the electronic structure of a single molecule to the bulk properties of a material. beilstein-journals.org

Computational TechniqueApplication in this compound Research
Density Functional Theory (DFT) Investigating reaction mechanisms, predicting electronic properties nih.govresearchgate.net
Molecular Dynamics (MD) Simulating dynamic behavior, studying interactions with other molecules nih.govbeilstein-journals.orgrsc.org
Machine Learning/AI Predicting properties of new derivatives, designing synthetic routes spectroscopyonline.comnih.gov

Q & A

Q. What are the established synthetic routes for [2,2'-Biindan]-1,1',3,3'-tetrone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthetic routes typically involve oxidative coupling of indanone derivatives or Friedel-Crafts acylation. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–120°C), and catalysts (e.g., FeCl₃ or AlCl₃). Yield optimization requires monitoring by TLC and HPLC, with purity assessed via melting point analysis and ¹³C NMR . Example Protocol:
  • Dissolve 1,3-indandione in anhydrous DCM under N₂.
  • Add AlCl₃ catalyst (1.2 equiv) and stir at 80°C for 24 hours.
  • Quench with ice-water, extract, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Core techniques include:
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals.
  • IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm⁻¹) and rule out hydration artifacts.
  • XRD : Resolve discrepancies between theoretical and experimental bond angles .
    Contradiction Example: Discrepant melting points (e.g., 245°C vs. 230°C) may arise from polymorphic forms. Use DSC to identify crystalline phases .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?

  • Methodological Answer :
  • DFT Workflow : Optimize geometry at B3LYP/6-31G(d), calculate HOMO-LUMO gaps, and compare with UV-Vis spectra (λ_max ~320 nm).
  • Data Alignment : Use Gaussian 16 for simulations and Multiwfn for orbital visualization. Discrepancies >0.3 eV suggest solvent effects (e.g., PCM corrections) or excited-state interactions .
    Table: Computational vs. Experimental HOMO-LUMO Gaps
MethodHOMO (eV)LUMO (eV)Gap (eV)
B3LYP/6-31G-6.2-2.83.4
Experimental-6.0-2.53.5

Q. What strategies mitigate degradation of this compound under ambient conditions?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis or photolysis) are studied via:
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor by HPLC.
  • Light Exposure : Use a xenon lamp (ICH Q1B guidelines) to assess photostability.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under argon in amber glass .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) for this compound be systematically addressed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Apply ANOVA to identify outliers (p < 0.05).
  • Assay Validation : Confirm cell line viability (MTT assay) and control for batch-to-batch compound variability .

Q. What are the best practices for designing a structure-activity relationship (SAR) study targeting this compound derivatives?

  • Methodological Answer :
  • Variable Selection : Modify substituents at positions 2 and 3; prioritize electron-withdrawing groups (e.g., -NO₂, -CN).
  • High-Throughput Screening : Use robotic liquid handlers for parallel synthesis (96-well plates).
  • Data Modeling : Apply QSAR with descriptors like logP, polar surface area, and Mulliken charges .

Methodological Resources

  • Literature Review : Use SciFinder with queries like "this compound AND synthesis" and filter by "Review Articles" .
  • Safety Protocols : Follow ACS guidelines for handling carbonyl compounds (ventilation, PPE) .
  • Data Repositories : Deposit spectral data in ChemSpider or NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.